3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
This compound belongs to the series of diketopyrrolopyrrole (DPP) based materials which show hole or ambipolar transport behavior with mobilities of charge carriers in the range of 0.1-1 cm^2 V^-1 s^-1 .
Molecular Structure Analysis
The molecular formula of the compound is C46H70Br2N2O2S2 . Detailed structural analysis could not be found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, similar compounds are often used in organic photovoltaics .Physical And Chemical Properties Analysis
The compound has a molecular weight of 907.00 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Semiconducting Characteristics in Conjugated Polymers : This compound is used to create conjugated polymers with tunable semiconducting properties, such as p-type or n-type characteristics, depending on the molecular structure. For example, its derivatives have been utilized to synthesize polymers like P(DPPBT), which demonstrate potential in thin-film transistors (TFTs) applications (Hong et al., 2018).
High-Performance Thin Film Transistors : Variants of this compound are integral in synthesizing π-conjugated polymers that show high hole mobility in TFTs. These materials have significant applications in electronics, indicating improved charge transport properties (Lee et al., 2015).
Organic Field-Effect Transistors : The compound is used in creating polymers for organic field-effect transistors (OFETs) with high hole mobilities. The introduction of different structural units in the copolymer enhances its performance in OFET applications (Du et al., 2017).
Electrochromic Applications : The compound has been utilized in the synthesis of conjugated copolymers for electrochromic applications, offering promising properties such as high optical contrast and coloration efficiency (Shi et al., 2016).
Organic Phototransistors : Derivatives of this compound are used in bulk heterojunction (BHJ)-type organic phototransistors (OPTRs), showing notable photoresponses and potential for photosensing applications (Lee et al., 2018).
Fluorescence Properties : The photophysical properties of this compound, such as fluorescence in solution and in solid state, have been investigated, which is essential for applications in optoelectronic devices (Al‐Aqar, 2022).
Future Directions
properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H102Br2N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-43-51(41-37-33-29-23-19-15-11-7-3)49-65-59(53-45-47-55(63)69-53)57-58(61(65)67)60(54-46-48-56(64)70-54)66(62(57)68)50-52(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-48,51-52H,5-44,49-50H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOMGMQCNUOFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H102Br2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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